molecular formula C11H20O B8632941 3-(Prop-1-EN-2-YL)octan-2-one CAS No. 69818-14-0

3-(Prop-1-EN-2-YL)octan-2-one

Cat. No. B8632941
Key on ui cas rn: 69818-14-0
M. Wt: 168.28 g/mol
InChI Key: SUVPXVHQGZHMKI-UHFFFAOYSA-N
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Patent
US05026918

Procedure details

100 ml of liquid ammonia was condensed into a 2-neck flask fitted with a dropping funnel, inlet tube, and dry-ice condenser. A few crystals of ferric chloride were added, followed by the addition of 2.3 g (0.1 mole) of sodium. When the sodium was converted to sodium amide, the deep blue color changed to gray. A solution of 10 g (0.1 mole) of 4-methyl-3-pentene-2-one in 10 ml of ether was added dropwise, resulting in a green-blue solution. After 15 minutes a solution of 1.5 g (1 equivalent) of bromopentane in 5 ml of ether was added, changing the color to light brown. After 1 hour of stirring, the ammonia was allowed to evaporate and ether and water were added. The organic layer was separated, washed with water, washed with two 10 ml portions of 5% HCl, and dried over MgSO4. Evaporation of the ether yielded 15 g (88% yield) of 3-pentyl-4-methyl-4-pentene-2-one: ##STR15##
[Compound]
Name
liquid
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Quantity
1.5 g
Type
reactant
Reaction Step Eight
Name
Quantity
5 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N.[Na].[NH2-].[Na+].[CH3:5][C:6]([CH3:11])=[CH:7][C:8](=[O:10])[CH3:9].Br[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CCOCC>[CH2:13]([CH:7]([C:6]([CH3:11])=[CH2:5])[C:8](=[O:10])[CH3:9])[CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3,^1:1|

Inputs

Step One
Name
liquid
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Seven
Name
Quantity
10 g
Type
reactant
Smiles
CC(=CC(C)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCCCCC
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
After 1 hour of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into a 2-neck flask
CUSTOM
Type
CUSTOM
Details
fitted with a dropping funnel, inlet tube, and dry-ice condenser
CUSTOM
Type
CUSTOM
Details
resulting in a green-blue solution
CUSTOM
Type
CUSTOM
Details
to evaporate
ADDITION
Type
ADDITION
Details
ether and water were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with two 10 ml portions of 5% HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)C(C(C)=O)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 897.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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